molecular formula C10H14BFO3 B1289916 (4-Butoxy-2-fluorophenyl)boronic acid CAS No. 1107603-52-0

(4-Butoxy-2-fluorophenyl)boronic acid

Cat. No.: B1289916
CAS No.: 1107603-52-0
M. Wt: 212.03 g/mol
InChI Key: VSRXQUICHOERLV-UHFFFAOYSA-N
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Description

(4-Butoxy-2-fluorophenyl)boronic acid is an organoboron compound with the molecular formula C10H14BFO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a butoxy group at the 4-position and a fluorine atom at the 2-position. This compound is of interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Safety and Hazards

“(4-Butoxy-2-fluorophenyl)boronic acid” is considered hazardous . It may be harmful if swallowed and can cause skin and eye irritation . It may also cause respiratory irritation . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes . It should be handled only in a well-ventilated area and personal protective equipment should be worn .

Mechanism of Action

Target of Action

The primary target of (4-Butoxy-2-fluorophenyl)boronic acid is the palladium catalyst in the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group in the compound is transferred from boron to palladium . This occurs with formally nucleophilic organic groups .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of a palladium catalyst and the specific conditions of the Suzuki-Miyaura coupling reaction . The compound is generally environmentally benign , suggesting that it has a low impact on the environment.

Biochemical Analysis

Biochemical Properties

(4-Butoxy-2-fluorophenyl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. Boronic acids are known to form reversible covalent bonds with the active sites of serine proteases, a class of enzymes that play crucial roles in various physiological processes. The interaction between this compound and serine proteases involves the formation of a tetrahedral boronate ester, which mimics the transition state of the enzyme’s natural substrate, thereby inhibiting its activity .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with serine proteases can lead to the modulation of signaling pathways that are dependent on protease activity. Additionally, this compound can affect gene expression by inhibiting proteases involved in the activation of transcription factors .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of covalent bonds with the active sites of target enzymes. This interaction typically involves the boronic acid group forming a reversible covalent bond with the hydroxyl group of a serine residue in the enzyme’s active site. This mechanism of action is particularly relevant in the inhibition of serine proteases, where the formation of a tetrahedral boronate ester mimics the transition state of the enzyme’s natural substrate .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under inert atmosphere and at low temperatures (2-8°C). Prolonged exposure to higher temperatures or reactive environments can lead to its degradation. Long-term studies have shown that this compound can maintain its inhibitory effects on serine proteases over extended periods, although the extent of inhibition may decrease over time due to gradual degradation .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, this compound can effectively inhibit target enzymes without causing significant adverse effects. At higher doses, it may exhibit toxic effects, including cellular toxicity and organ damage. Studies have shown that there is a threshold dose beyond which the adverse effects of this compound become pronounced, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with various enzymes and cofactors. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities. The interaction of this compound with metabolic enzymes can also affect metabolic flux and alter the levels of key metabolites in cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound in specific cellular compartments. For example, binding to serum albumin can facilitate the transport of this compound in the bloodstream, while interactions with cellular transporters can affect its uptake and distribution within cells .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the cytoplasm, where it interacts with cytoplasmic enzymes, or to the nucleus, where it may influence nuclear processes such as gene expression. The activity and function of this compound can be affected by its subcellular localization, as different cellular compartments provide distinct microenvironments that can modulate its interactions with target biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (4-Butoxy-2-fluorophenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron (B2pin2) as the boron source and a palladium catalyst. The reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate (K2CO3) and a solvent like tetrahydrofuran (THF).

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(4-Butoxy-2-fluorophenyl)boronic acid primarily undergoes reactions typical of boronic acids, including:

    Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

    Oxidation: Boronic acids can be oxidized to form phenols using oxidizing agents like hydrogen peroxide (H2O2).

    Esterification: Boronic acids can react with diols to form boronate esters, which are useful intermediates in organic synthesis.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF or toluene).

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Esterification: Diols (e.g., ethylene glycol) and mild acidic or basic conditions.

Major Products

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenols.

    Esterification: Boronate esters.

Scientific Research Applications

(4-Butoxy-2-fluorophenyl)boronic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules via Suzuki-Miyaura coupling.

    Biology: Boronic acids are known to interact with biological molecules, making them useful in the design of enzyme inhibitors and sensors.

    Medicine: Boronic acid derivatives are explored for their potential as therapeutic agents, particularly as protease inhibitors.

    Industry: Used in the synthesis of advanced materials and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorophenylboronic acid: Similar structure but lacks the butoxy group.

    2-Fluorophenylboronic acid: Similar structure but lacks the butoxy group and has the fluorine atom at the 2-position.

    Phenylboronic acid: The parent compound without any substituents.

Uniqueness

(4-Butoxy-2-fluorophenyl)boronic acid is unique due to the presence of both a butoxy group and a fluorine atom, which can influence its reactivity and interactions in chemical reactions. The butoxy group can provide steric hindrance and electronic effects, while the fluorine atom can enhance the compound’s stability and reactivity.

Properties

IUPAC Name

(4-butoxy-2-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BFO3/c1-2-3-6-15-8-4-5-9(11(13)14)10(12)7-8/h4-5,7,13-14H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSRXQUICHOERLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)OCCCC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101278297
Record name B-(4-Butoxy-2-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101278297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1107603-52-0
Record name B-(4-Butoxy-2-fluorophenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1107603-52-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-(4-Butoxy-2-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101278297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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